molecular formula C15H21NO4 B1377554 (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 631899-15-5

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No. B1377554
CAS RN: 631899-15-5
M. Wt: 279.33 g/mol
InChI Key: YAZAEQMKZMDWPI-ZDUSSCGKSA-N
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Description

-(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid, also known as S-benzyl-4-methylpentanoic acid (S-BMPA) is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring amino acid, L-valine, and is often used as a building block for the synthesis of other compounds. In addition, S-BMPA has been studied for its potential use in pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

  • Synthesis and Stereochemistry : The compound has been utilized in the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are significant in understanding the stereochemistry of certain amino acids in marine toxins and antitumor antibiotics (Giordano, Spinella, & Sodano, 1999).

  • Synthesis of α- and γ-Substituted Amides and Peptides : This compound has been key in synthesizing precursors to amides and peptides of methotrexate, an important chemotherapeutic agent, involving both α- and γ-carboxyl groupings (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Friedel-Crafts Reaction Studies : It has played a role in Friedel-Crafts reaction studies, particularly in the synthesis and reaction of related compounds (Natekar & Samant, 2010).

  • Study of CH-Acidity and Nucleophilic Amino Alkylation : The compound's derivatives have been studied for their CH-acidity in relation to nucleophilic amino alkylation (Schlecker, Seebach, & Lubosch, 1978).

  • Crystal Structure Analysis : Its derivatives have been used in the crystal structure analysis of amino acid conjugates, contributing to the understanding of molecular interactions (Karmakar et al., 2014).

  • Synthesis of Enantiomeric Excesses of Tert-thiols : This compound has been involved in the synthesis of optically active α-mercapto derivatives of various acids, aiding in the understanding of enantiomeric excesses in organic chemistry (Strijtveen & Kellogg, 1987).

  • Asymmetric Synthesis of Amino Acids : It has been used in the asymmetric synthesis of amino acids, particularly in processes involving lithium amides (Davies, Fletcher, & Roberts, 2011).

  • Electrochemical Studies : Derivatives of this compound have been studied for their influence on the electrochemical properties of conductive polymer films, highlighting its relevance in materials science (Kowsari, Ehsani, Assadi, & Safari, 2018).

properties

IUPAC Name

(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAEQMKZMDWPI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

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